Quinazolin-8-ol

Übersicht

Beschreibung

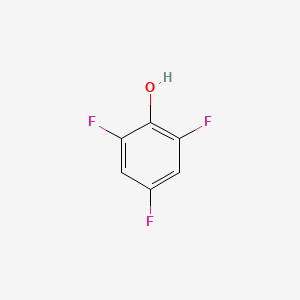

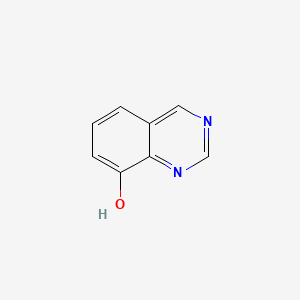

Quinazolin-8-ol is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsaktivität

Derivate von Quinazolin-8-ol haben eine signifikante Antikrebsaktivität gezeigt . Sie gelten als bemerkenswerte Chemikalien für die Synthese verschiedener Moleküle mit physiologischer Bedeutung und pharmakologischer Verwendung .

Antibakterielle Eigenschaften

This compound und seine Derivate haben starke antibakterielle Eigenschaften gezeigt . Die Entstehung von arzneimittelresistenten Bakterienstämmen hat den Bedarf an der Entwicklung neuer Antibiotika verstärkt, und Quinazolinone haben sich in diesem Bereich als vielversprechend erwiesen .

Entzündungshemmende Aktivität

Es wurde berichtet, dass this compound-Verbindungen entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .

Antifungal Eigenschaften

Diese Verbindungen haben auch antimykotische Eigenschaften gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung verschiedener Pilzinfektionen hin .

Anticonvulsante Aktivität

This compound und seine Derivate haben eine antikonvulsive Aktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung verschiedener Krampfanfälle hin .

Anti-Parkinson-Aktivität

Forschungen haben gezeigt, dass this compound-Derivate eine Anti-Parkinson-Aktivität aufweisen können . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung der Parkinson-Krankheit hin .

Antimalaria-Aktivität

This compound-Verbindungen haben eine Antimalaria-Aktivität gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Malaria hin .

Beschleunigte Synthese

Die Synthese von Quinazolin- und Quinazolinon-Derivaten wurde durch Mikrowellenbestrahlung (MWI) beschleunigt, wodurch der Prozess effizienter und nachhaltiger wurde . Dies hat Auswirkungen auf die großtechnische Produktion dieser Verbindungen für verschiedene Anwendungen .

Wirkmechanismus

Target of Action

Quinazolin-8-ol, a derivative of quinazoline, has been found to interact with a variety of targets. It has been reported that this compound derivatives can inhibit the protein kinase of the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies .

Mode of Action

This compound acts by binding to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade . This prevents further growth of cancer cells . In addition, this compound derivatives have been found to induce apoptosis via either extrinsic or intrinsic pathways .

Biochemical Pathways

This compound affects various biochemical pathways. Its interaction with EGFR leads to the inactivation of the Ras signal transduction cascade . This cascade is involved in cell growth and survival, and its inactivation can lead to apoptosis, or programmed cell death . Furthermore, this compound derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa , a bacterium that can cause various infections.

Pharmacokinetics

It is known that the use of multiple drug combinations can often lead to drug-drug interactions and altered pharmacokinetics . Therefore, the pharmacokinetics of this compound could potentially be influenced by other drugs that a patient is taking.

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and induction of apoptosis . This makes it a potential candidate for cancer therapies . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa , which could make it useful in treating infections caused by this bacterium.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and potentially its efficacy . Additionally, the specific environment within a tumor or an infection site could also influence the action of this compound.

Safety and Hazards

According to the safety data sheet, Quinazolin-8-amine, which is related to Quinazolin-8-ol, should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids has increased over the years due to their diversified biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Biochemische Analyse

Biochemical Properties

Quinazolin-8-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell . These effects make this compound a potential candidate for therapeutic applications in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of enzymes, preventing them from catalyzing their respective reactions . This binding can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can interact with nucleic acids, leading to changes in gene expression. This interaction can occur through direct binding to DNA or RNA or through the modulation of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors such as pH, temperature, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while doses above this threshold can result in toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and endogenous compounds . These interactions can lead to changes in metabolic flux and the levels of various metabolites. For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of certain metabolites and the depletion of others . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of this compound within different tissues, which is important for its therapeutic efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . The subcellular localization of this compound is an important factor in its mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

quinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRQIKKDKDFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343429 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-02-0 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.